3-(Chloromethyl)quinoline
Overview
Description
3-(Chloromethyl)quinoline is an organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their wide range of applications in medicinal, synthetic organic, and industrial chemistry . The compound this compound is characterized by a quinoline ring structure with a chloromethyl group attached at the third position.
Mechanism of Action
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane function . The specific interactions of 3-(Chloromethyl)quinoline with its targets would depend on the nature of these targets.
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cell signaling, gene expression, or metabolic processes.
Action Environment
The action of this compound can be influenced by various environmental factors, including the pH, temperature, and presence of other molecules in the environment . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure of the quinoline derivative
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(Chloromethyl)quinoline on various types of cells and cellular processes need to be investigated.
Molecular Mechanism
Quinoline derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies, is currently unavailable .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the quinoline ring to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or aluminum chloride may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline-3-carboxaldehyde, quinoline-3-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-(Chloromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents targeting infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the chloromethyl group.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline-3-carboxaldehyde: An oxidation product of 3-(Chloromethyl)quinoline.
Uniqueness: this compound is unique due to its chloromethyl group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial products .
Properties
IUPAC Name |
3-(chloromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGFOBIDOVCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446369 | |
Record name | 3-(chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104325-51-1 | |
Record name | 3-(chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactive sites of 2-chloro-3-(chloromethyl)quinoline and how can these be utilized in synthesis?
A1: The 2-chloro-3-(chloromethyl)quinoline scaffold presents two reactive sites: the chlorine atoms at the 2 and 3-(chloromethyl) positions. These sites offer versatile handles for various chemical transformations. For instance, [] demonstrates a palladium-catalyzed domino Sonogashira coupling reaction where the chlorine at the 2-position is first substituted by a terminal alkyne. This is followed by dimerization, resulting in novel dimer quinolinium salts. Furthermore, [] highlights the reactivity of the 3-(chloromethyl) group. In this study, it reacts with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of K2CO3 to afford novel dihydropyrimidothiazinoquinoline derivatives. These examples showcase the potential of this scaffold in constructing diverse and complex heterocyclic systems relevant to medicinal chemistry and materials science.
Q2: Can you provide a specific example of regioselective functionalization on the 2-chloro-3-(chloromethyl)quinoline scaffold?
A2: Yes, [] demonstrates the regioselective O-alkylation of the 2-chloro-3-(chloromethyl)quinoline scaffold. The study highlights the selective alkylation occurring at the oxygen atom of a hydroxyl group present in the molecule, leaving the chlorine atoms intact. This regioselectivity is crucial for further synthetic modifications and highlights the possibility of fine-tuning the reactivity of this scaffold for the preparation of specific target molecules.
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